
4,4,6-Trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,6-Trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane is a chemical compound known for its unique structure and properties It belongs to the class of oxazaborinanes, which are heterocyclic compounds containing boron, nitrogen, and oxygen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane typically involves the reaction of boronic acids with amines and alcohols under controlled conditions. One common method includes the use of boronic acid derivatives and amino alcohols in the presence of a catalyst to facilitate the formation of the oxazaborinane ring. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The scalability of the synthesis process is crucial for producing the compound in sufficient quantities for commercial applications.
化学反応の分析
Types of Reactions
4,4,6-Trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the oxazaborinane ring into other boron-containing compounds.
Substitution: Substitution reactions can introduce different functional groups into the oxazaborinane ring, altering its properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron hydrides. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the oxazaborinane ring.
科学的研究の応用
4,4,6-Trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex boron-containing compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is being explored for use in drug discovery and development. It may serve as a scaffold for designing new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
作用機序
The mechanism of action of 4,4,6-Trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane involves its interaction with specific molecular targets and pathways. The boron atom in the oxazaborinane ring can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate enzymatic activity, protein-protein interactions, and other cellular processes, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4,4,6-Trimethyl-2-(2-methylpropyl)-1,3-dioxane: This compound has a similar structure but contains an oxygen atom instead of a boron atom in the ring.
4,4,6-Trimethyl-1-(2-methylpropyl)-3H-pyrimidine-2-thione: This compound has a similar ring structure but includes sulfur and nitrogen atoms instead of boron and oxygen.
Uniqueness
4,4,6-Trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane is unique due to the presence of boron in its ring structure, which imparts distinct chemical and physical properties. The boron atom’s ability to form stable complexes with various molecules makes this compound particularly valuable in research and industrial applications.
特性
CAS番号 |
112980-86-6 |
|---|---|
分子式 |
C10H22BNO |
分子量 |
183.10 g/mol |
IUPAC名 |
4,4,6-trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane |
InChI |
InChI=1S/C10H22BNO/c1-8(2)7-11-12-10(4,5)6-9(3)13-11/h8-9,12H,6-7H2,1-5H3 |
InChIキー |
MGAWDTSFBGXZHT-UHFFFAOYSA-N |
正規SMILES |
B1(NC(CC(O1)C)(C)C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14297350.png)

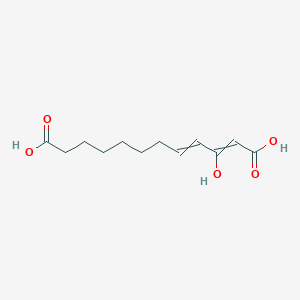

![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
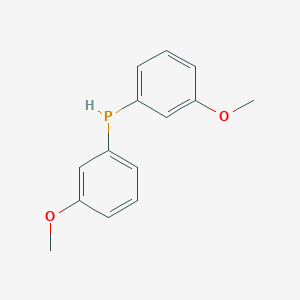

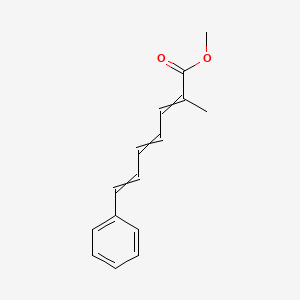
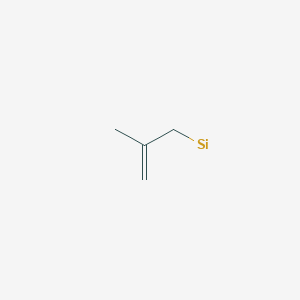

![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)
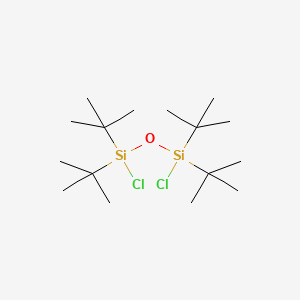

![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
